molecular formula C12H21NOS B13313595 4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}pentan-1-ol

4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}pentan-1-ol

Cat. No.: B13313595
M. Wt: 227.37 g/mol
InChI Key: MDUSWEITBYMYDX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}pentan-1-ol typically involves the reaction of 3-methylthiophene with ethylamine, followed by the addition of pentan-1-ol . The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction. The mixture is usually heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}pentan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst such as iron(III) chloride (FeCl₃).

Major Products Formed

Scientific Research Applications

4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}pentan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}pentan-1-ol involves its interaction with specific molecular targets and pathways. The thiophene ring in the compound can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}pentan-1-ol is unique due to its specific structure, which combines a thiophene ring with an amino alcohol moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C12H21NOS

Molecular Weight

227.37 g/mol

IUPAC Name

4-[1-(3-methylthiophen-2-yl)ethylamino]pentan-1-ol

InChI

InChI=1S/C12H21NOS/c1-9-6-8-15-12(9)11(3)13-10(2)5-4-7-14/h6,8,10-11,13-14H,4-5,7H2,1-3H3

InChI Key

MDUSWEITBYMYDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(C)NC(C)CCCO

Origin of Product

United States

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